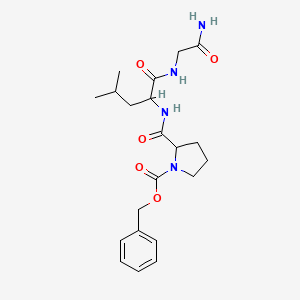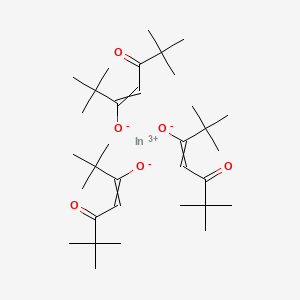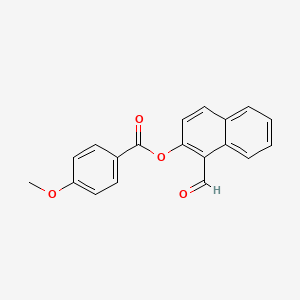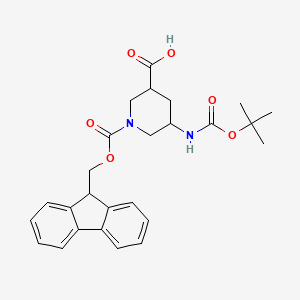
Cbz-DL-Pro-DL-Leu-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-DL-Pro-DL-Leu-Gly-NH2 es un compuesto peptídico sintético. Está compuesto por prolina (Pro) protegida con carbobenciloxi (Cbz), leucina (Leu) y glicina (Gly) con un grupo amida en el extremo C-terminal. Este compuesto se utiliza a menudo en la síntesis de péptidos y en la investigación debido a su estabilidad y sus propiedades bioquímicas específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Cbz-DL-Pro-DL-Leu-Gly-NH2 normalmente implica el acoplamiento paso a paso de aminoácidos protegidos. El proceso comienza con la protección del grupo amino de la prolina utilizando el grupo carbobenciloxi (Cbz). La prolina protegida se acopla entonces secuencialmente con leucina y glicina utilizando reactivos de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y el hidroxi-benzotriazol (HOBt). El último paso implica la amidación de la glicina del extremo C-terminal para formar el grupo amida.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica la síntesis de péptidos en fase sólida (SPPS), donde la cadena peptídica se ensambla en un soporte de resina sólido. Después de la síntesis, el péptido se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Cbz-DL-Pro-DL-Leu-Gly-NH2 puede sufrir varias reacciones químicas, entre ellas:
Hidrólisis: Los enlaces peptídicos pueden hidrolizarse en condiciones ácidas o básicas.
Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno.
Reducción: La reducción del grupo Cbz puede lograrse mediante hidrogenación catalítica.
Reactivos y condiciones comunes
Hidrólisis: Puede utilizarse ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).
Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.
Reducción: Paladio sobre carbono (Pd/C) en presencia de gas hidrógeno (H2).
Principales productos formados
Hidrólisis: Produce aminoácidos individuales o péptidos más pequeños.
Oxidación: Puede dar lugar a la formación de péptidos oxidados.
Reducción: Da como resultado la eliminación del grupo protector Cbz, dando lugar al péptido libre.
Aplicaciones en investigación científica
This compound tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo en estudios de síntesis de péptidos.
Biología: Se utiliza en estudios de interacciones enzima-sustrato y plegamiento de proteínas.
Medicina: Se investiga su posible propiedad terapéutica en enfermedades neurodegenerativas como la enfermedad de Parkinson.
Industria: Se utiliza en la producción de fármacos basados en péptidos y como estándar en técnicas analíticas.
Aplicaciones Científicas De Investigación
Cbz-DL-Pro-DL-Leu-Gly-NH2 has various applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.
Mecanismo De Acción
El mecanismo de acción de Cbz-DL-Pro-DL-Leu-Gly-NH2 implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede actuar como sustrato para las peptidasas, que escinde los enlaces peptídicos, liberando los aminoácidos individuales. Este proceso puede modular diversas vías bioquímicas y funciones celulares .
Comparación Con Compuestos Similares
Compuestos similares
Cbz-Pro-Leu-Gly-OH: Estructura similar pero con un grupo carboxilo libre en lugar de un grupo amida.
Cbz-Phe-Leu: Contiene fenilalanina (Phe) en lugar de prolina y glicina.
Cbz-Gly-Pro-Phe-Pro-Leu: Un péptido más largo con aminoácidos adicionales
Singularidad
Cbz-DL-Pro-DL-Leu-Gly-NH2 es único debido a su secuencia específica y a la presencia del grupo amida del extremo C-terminal, que puede aumentar su estabilidad y actividad biológica en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H30N4O5 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
benzyl 2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |
Clave InChI |
OHIXEKXBUUHYHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503781.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503791.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)
![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)
![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)


![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)

